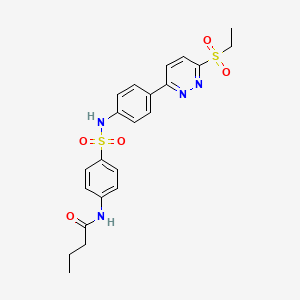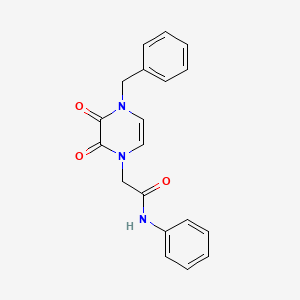
6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide” is a compound that contains an isoxazole ring and a pyrimidine ring . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
Isoxazoles can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The molecular structure of “this compound” includes an isoxazole ring and a pyrimidine ring . The isoxazole ring is a five-membered unsaturated heterocyclic compound with an oxygen atom bonded to a nitrogen atom . The pyrimidine ring is a six-membered aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 .Wissenschaftliche Forschungsanwendungen
Inhibition of Dihydroorotate Dehydrogenase
Research has explored the inhibitory effects of isoxazol derivatives, like leflunomide and its metabolites, on dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis of pyrimidines. This enzyme is critical for the proliferation of cells, including immune cells, which makes inhibitors of interest for immunosuppressive and antiproliferative therapies. Though the study did not specifically mention 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide, the investigation into similar isoxazol derivatives highlights a potential application in developing new therapeutic agents targeting autoimmune diseases or organ transplant rejection (Knecht & Löffler, 1998).
Antimicrobial and Antiproliferative Activities
Isoxazoline derivatives, as well as pyrimidine and thiazolo[3,2-a]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit promising antimicrobial properties against several microbes, indicating that structural analogs like this compound could be explored for their antimicrobial potential. Additionally, the synthesis of pyrimidine derivatives has shown some compounds to possess antiproliferative activities, suggesting possible applications in cancer research (Merja et al., 2004); (Sayed et al., 2006).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives from β-enaminoketoesters, has been reported. These methods provide routes to a wide range of heterocyclic compounds with potential applications in drug development and organic chemistry. While the focus was not on this compound specifically, the research underscores the versatility of isoxazole and pyrimidine chemistries in synthesizing bioactive molecules (Veronese et al., 1997).
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Eigenschaften
IUPAC Name |
N-(1,2-oxazol-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c13-7-3-5(9-4-10-7)8(14)11-6-1-2-15-12-6/h1-4H,(H,9,10,13)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJBXAXPSRMGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2649327.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2649328.png)
![4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide](/img/structure/B2649329.png)


![N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2649333.png)
![1-Methyl-4-[[2-[(5-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2649334.png)



![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2649340.png)
![N-[(3,5-difluorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2649343.png)
![Tert-butyl (3S)-3-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2649347.png)
